Goralatide (acetate)
Description
Nomenclature and Academic Synonyms
Goralatide is chemically known as N-acetyl-L-seryl-L-aspartyl-L-lysyl-L-proline. ashpublications.org In scientific literature, it is frequently referred to by several synonyms, the most common being AcSDKP and N-Acetyl-Ser-Asp-Lys-Pro. ashpublications.orgnih.gov The acetate (B1210297) salt form is specified as Goralatide (acetate).
| Identifier Type | Identifier |
| Common Name | Goralatide |
| Systematic Name | N-acetyl-L-seryl-L-aspartyl-L-lysyl-L-proline ashpublications.org |
| Common Synonym | AcSDKP ashpublications.orgnih.gov |
| Abbreviated Name | N-Acetyl-Ser-Asp-Lys-Pro ashpublications.orgnih.gov |
| Other Synonym | Seraspenide ashpublications.org |
Historical Context of Discovery and Early Biological Research
Goralatide (as AcSDKP) was first isolated from fetal calf bone marrow and was identified as a naturally occurring tetrapeptide that acts as a negative regulator of hematopoiesis. scienceopen.com This initial discovery established its role in controlling the proliferation of hematopoietic stem cells. jci.org Early research demonstrated that AcSDKP reversibly inhibits the entry of these primitive cells into the S-phase of the cell cycle, thereby protecting them from the toxic effects of cell-cycle-specific cytotoxic drugs. jci.orgnih.gov
A pivotal moment in the understanding of Goralatide's biological regulation was the discovery of its interaction with the angiotensin-converting enzyme (ACE). nih.govahajournals.org Studies revealed that ACE, particularly its N-terminal active site, is the primary enzyme responsible for the degradation of AcSDKP in the body. nih.govnih.gov This finding was significant because it linked the renin-angiotensin system to the regulation of hematopoiesis and suggested that the therapeutic effects of ACE inhibitors might be partially mediated by the increased levels of AcSDKP. jci.orgahajournals.org
Overview of Physiological Relevance in Preclinical Models
Preclinical research has illuminated the diverse physiological activities of Goralatide, extending beyond its initial role in hematopoiesis. In a variety of animal models, Goralatide has demonstrated potent anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. researchgate.netnih.gov
In the context of hematopoiesis, Goralatide has been shown to protect hematopoietic progenitors and stem cells from damage induced by chemotherapy and hyperthermia. nih.govnih.govrug.nl By inhibiting the proliferation of these cells, it renders them less susceptible to damage from these treatments. nih.govrug.nl
The anti-inflammatory effects of Goralatide have been observed in models of heart, kidney, and lung injury. researchgate.net It has been shown to reduce inflammatory cell infiltration and the production of pro-inflammatory mediators. researchgate.net
Furthermore, Goralatide exhibits significant anti-fibrotic activity, particularly in models of cardiac fibrosis. medchemexpress.com It can inhibit the proliferation of cardiac fibroblasts and reduce collagen deposition, thereby mitigating the pathological remodeling of heart tissue. medchemexpress.com
Conversely, Goralatide has also been identified as a pro-angiogenic factor. ashpublications.orgresearchgate.net In vitro and in vivo studies have shown that it can stimulate the migration and differentiation of endothelial cells, leading to the formation of new blood vessels. ashpublications.orgnih.govresearchgate.net This pro-angiogenic effect may be beneficial in conditions where enhanced blood vessel formation is required for tissue repair. nih.gov
Table of Preclinical Findings for Goralatide (acetate)
| Physiological Effect | Preclinical Model | Key Findings | Reference(s) |
|---|---|---|---|
| Hematopoietic Protection | Murine models of chemotherapy | Protected hematopoietic stem cells from chemotherapy-induced toxicity. | nih.gov |
| Hematopoietic Protection | Murine models of hyperthermia | Selectively protected hematopoietic progenitors and stem cells from hyperthermic damage. | nih.govrug.nl |
| Anti-inflammatory | Animal models of heart, kidney, and lung injury | Ameliorated end-organ damage by reducing inflammation and fibrosis. | researchgate.net |
| Anti-fibrotic | Rat cardiac fibroblast cultures | Inhibited the progression of cells from G0/G1 phase to S phase of the cell cycle. | medchemexpress.com |
| Pro-angiogenic | In vitro endothelial cell assays | Promoted endothelial cell migration and differentiation into capillary-like structures. | ashpublications.orgresearchgate.net |
| Pro-angiogenic | In vivo chick embryo and rat models | Induced neovascularization. | ashpublications.orgnih.govresearchgate.net |
Structure
2D Structure
Propriétés
Formule moléculaire |
C22H37N5O11 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |
InChI |
InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
Clé InChI |
IYSLFKMYLHUWSA-WFGXUCIJSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |
Origine du produit |
United States |
Molecular and Cellular Mechanisms of Action
Regulation of Cell Cycle Progression
Goralatide is a key player in maintaining the quiescence of hematopoietic stem cells (HSCs), a state critical for their long-term viability and function. It achieves this by preventing their entry into the active phases of the cell cycle.
Goralatide acts as a potent inhibitor of the entry of hematopoietic stem cells into the S-phase of the cell cycle, the phase where DNA synthesis occurs. physiology.orgnih.govnih.gov By preventing the transition from the G1 phase to the S phase, Goralatide effectively halts the proliferation of these primitive cells. physiology.org This inhibitory action is crucial for protecting the stem cell pool from the cytotoxic effects of chemotherapy and radiation, which target rapidly dividing cells. nih.gov Studies have shown that this inhibition is reversible, allowing stem cells to re-enter the cell cycle when needed for hematopoietic reconstitution.
The majority of adult hematopoietic stem cells reside in a quiescent G0 phase, a state of reversible cell cycle arrest. nih.govnih.gov Goralatide plays a vital role in maintaining this dormant state. nih.gov It is understood to indirectly exert its inhibitory effect by blocking the action of stimulatory factors that would otherwise prompt quiescent high proliferative potential colony-forming cells (HPP-CFC), a surrogate for primitive hematopoietic stem cells, to enter the cell cycle. This mechanism ensures that the most primitive hematopoietic cells remain in a protected, non-proliferative state until they are required to replenish the blood and immune system.
The progression through the cell cycle is tightly controlled by a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). The Cyclin D-CDK4/6 complex is particularly important for the G1 to S phase transition. nih.govhaematologica.org Goralatide has been shown to exert its cell cycle inhibitory effects through the modulation of these key regulatory proteins. Specifically, research indicates that AcSDKP can lead to the inhibition of Cyclin D1. nih.gov The downregulation of Cyclin D1 disrupts the formation of the active Cyclin D1-CDK4/6 complex, which is necessary for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent release of the E2F transcription factor, a critical step for S-phase entry. While direct inhibition of CDK4/6 expression by Goralatide is an area of ongoing investigation, the reduction in its binding partner, Cyclin D1, effectively inhibits the activity of this complex.
| Regulatory Protein | Effect of Goralatide (AcSDKP) | Consequence |
|---|---|---|
| Cyclin D1 | Inhibition of expression | Reduced formation of active Cyclin D1-CDK4/6 complexes |
| CDK4/6 | Indirect inhibition of activity | Decreased phosphorylation of pRb |
Hematopoietic stem cell proliferation is driven by a variety of cytokines and growth factors, including stem cell factor (SCF) and thrombopoietin (TPO). These molecules bind to specific receptors on the surface of HSCs, initiating intracellular signaling cascades that promote cell cycle entry and proliferation. nih.govbiorxiv.org Goralatide has been shown to interfere with these proliferative signals. While Goralatide itself does not directly bind to the receptors for SCF or TPO, its downstream effects on the cell cycle machinery make the hematopoietic stem cells less responsive to these mitogenic stimuli. By maintaining the cells in a quiescent state, Goralatide effectively raises the threshold for activation by these growth factors, thus preventing unnecessary proliferation.
Interaction with Angiotensin I-Converting Enzyme (ACE) System
Beyond its direct effects on the cell cycle, the bioavailability and activity of Goralatide are intrinsically linked to the renin-angiotensin system, specifically the angiotensin I-converting enzyme (ACE).
Goralatide (AcSDKP) is a natural and physiological substrate for ACE. nih.gov This enzyme, well-known for its role in blood pressure regulation through the conversion of angiotensin I to angiotensin II, also plays a crucial role in the degradation of AcSDKP. nih.gov ACE hydrolyzes AcSDKP, thereby inactivating it and terminating its inhibitory effect on hematopoietic stem cell proliferation. nih.gov This relationship implies that the levels of circulating Goralatide are, in part, regulated by ACE activity. Consequently, the use of ACE inhibitors can lead to a significant increase in the plasma concentration of AcSDKP, thereby enhancing its protective effects on hematopoietic stem cells. nih.gov
| Molecule | Interaction with Goralatide (AcSDKP) |
|---|---|
| Angiotensin I-Converting Enzyme (ACE) | Acts as an enzyme that degrades and inactivates Goralatide |
Implications for ACE Inhibition in Biological Systems
Goralatide's biological activity is intrinsically linked to the Angiotensin-Converting Enzyme (ACE). ACE is the primary enzyme responsible for the degradation of Goralatide in the body nih.govresearchgate.net. This relationship has profound implications, particularly in the context of cardiovascular and renal health.
Clinical and preclinical studies have demonstrated that the administration of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure, leads to a significant increase in the plasma and tissue concentrations of Goralatide nih.govnih.gov. This elevation is not a side effect but rather a key component of the therapeutic benefits offered by ACE inhibitors. Many of the organ-protective effects of these drugs, such as the reduction of inflammation and fibrosis in the heart and kidneys, are attributed in part to the increased bioavailability of Goralatide nih.govnih.gov.
Notably, these protective effects of Goralatide appear to be independent of blood pressure regulation, suggesting a distinct mechanism of action from the classical effects of ACE inhibition on the renin-angiotensin system nih.govbioworld.com. This finding highlights Goralatide as a crucial endogenous mediator of the anti-inflammatory and anti-fibrotic properties of ACE inhibitors.
| Feature | Description | Source(s) |
| Primary Degradation Enzyme | Angiotensin-Converting Enzyme (ACE) | nih.govresearchgate.net |
| Effect of ACE Inhibitors | Increase plasma and tissue levels of Goralatide | nih.govnih.gov |
| Mediated Benefits | Anti-inflammatory and anti-fibrotic effects in end-organ damage | nih.gov |
| Blood Pressure Independence | Protective effects are not dependent on blood pressure regulation | nih.govbioworld.com |
Immunomodulatory and Anti-inflammatory Pathways
Goralatide is recognized as a potent immunomodulatory and anti-inflammatory agent nih.govnih.gov. Its activity is multifaceted, influencing various components of the immune system to resolve inflammation and prevent tissue damage. The peptide's mechanisms involve the regulation of key immune cells and signaling pathways that are central to the inflammatory cascade researchgate.netdovepress.com.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, responsible for the genetic transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Goralatide has been shown to exert significant control over this pathway, inhibiting its activation in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) frontiersin.orgnih.gov. By modulating NF-κB, Goralatide can effectively shut down a major driver of inflammation at the molecular level.
In unstimulated cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called Inhibitor of kappa B alpha (IκBα). Activation of the NF-κB pathway requires the phosphorylation of IκBα by the IκB kinase (IKK) complex, which targets IκBα for degradation. This degradation releases NF-κB, allowing it to move into the nucleus. Research has revealed that Goralatide suppresses TNF-α-induced inflammation by inhibiting the activity of IκB kinase (IKK) frontiersin.org. By preventing the kinase from phosphorylating IκBα, Goralatide effectively blocks the signal for IκBα degradation, thus keeping the NF-κB complex in its inactive, cytoplasm-bound state.
The direct consequence of stabilizing IκBα is the prevention of NF-κB's translocation into the nucleus. The p65 subunit (also known as RelA) is a key component of the most common NF-κB dimer and contains the transactivation domain responsible for initiating gene transcription. By inhibiting IKK activity and subsequent IκBα degradation, Goralatide ensures that the p65/NF-κB complex remains sequestered in the cytoplasm frontiersin.orgnih.gov. This blockade of p65 nuclear translocation is the ultimate step through which Goralatide prevents the transcription of NF-κB target genes, thereby averting the inflammatory response nih.gov.
| Pathway Step | Mechanism of Goralatide Action | Consequence | Source(s) |
| Pathway Activation | Inhibition of IκB kinase (IKK) activity | Prevents the phosphorylation of IκBα | frontiersin.org |
| Inhibitor Degradation | Stabilization of the IκBα protein | IκBα is not degraded, NF-κB remains bound | frontiersin.org |
| Nuclear Translocation | Sequestration of NF-κB in the cytoplasm | Blockade of p65 subunit's entry into the nucleus | frontiersin.orgnih.gov |
| Gene Transcription | Prevention of NF-κB binding to DNA | Downregulation of pro-inflammatory gene expression | frontiersin.orgnih.gov |
Mechanistic studies have shown that Goralatide's immunomodulatory functions include influencing the infiltration of T-cells, which are crucial mediators of the adaptive immune response researchgate.net. However, specific data detailing the direct effects of Goralatide on the differentiation balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells is not extensively characterized in the current body of scientific literature.
Regulation of NF-κB Signaling Pathway
Anti-fibrotic Mechanisms
Goralatide exerts potent anti-fibrotic effects by intervening in key signaling pathways that govern the production and degradation of the extracellular matrix (ECM). Fibrosis, characterized by the excessive deposition of ECM proteins, can be counteracted by Goralatide's influence on cellular signaling and enzyme expression. frontiersin.org
A primary mechanism for Goralatide's anti-fibrotic activity is its modulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, a central regulator of fibrosis. nih.govphysiology.org Goralatide has been shown to inhibit TGF-β1-induced differentiation of fibroblasts into myofibroblasts, the cell type primarily responsible for excessive ECM production. nih.govphysiology.orgnih.gov
Table 1: Effect of Goralatide (Ac-SDKP) on the TGF-β1/Smad Signaling Pathway
| Target Molecule/Process | Effect of Goralatide (Ac-SDKP) | Research Context |
| Smad2 Phosphorylation | Inhibition | TGF-β1-stimulated human cardiac and mesangial cells. nih.govnih.gov |
| Smad3 Phosphorylation | Inhibition | Ang II and ET-1-induced lung fibroblasts; Galectin-3-induced myocarditis. researchgate.netmdpi.com |
| Smad2/3 Nuclear Accumulation | Suppression | TGF-β1-stimulated human mesangial cells. nih.gov |
| Smad7 Localization | Promotes Nuclear Export to Cytoplasm | Human mesangial cells. nih.gov |
| Fibroblast to Myofibroblast Differentiation | Inhibition | TGF-β1-stimulated human cardiac fibroblasts. physiology.orgnih.gov |
Goralatide also influences the balance of ECM by regulating the activity of matrix metalloproteinases (MMPs), enzymes responsible for degrading ECM components. nih.govmdpi.com The effect of Goralatide on MMPs appears to be context-dependent, responding to different cellular stimuli.
In a study involving neonatal rat cardiac fibroblasts stimulated with platelet-derived growth factor (PDGF), Goralatide was found to up-regulate the activities of MMP-2 and MMP-9. researchgate.net This increased activity contributes to the degradation of the ECM, counteracting the fibrotic process. In contrast, another study reported that Goralatide alleviated the increased expression of MMP-2 and MMP-9 that was induced by interleukin-1β (IL-1β) in adult rat cardiac fibroblasts. mdpi.com This suggests that Goralatide's regulatory role may be to normalize MMP activity, enhancing it when ECM degradation is insufficient and reducing it during certain inflammatory conditions that might lead to pathological remodeling.
Table 2: Goralatide (Ac-SDKP) Regulation of MMP-2 and MMP-9
| Stimulus | Cell Type | Effect of Goralatide on MMP-2/MMP-9 |
| Platelet-Derived Growth Factor (PDGF) | Neonatal Rat Cardiac Fibroblasts | Up-regulated activity. researchgate.net |
| Interleukin-1β (IL-1β) | Adult Rat Cardiac Fibroblasts | Alleviated increased expression. mdpi.com |
Interplay with Related Peptides and Physiological Modulators (e.g., Thymosin Beta-4)
Goralatide's physiological role is intrinsically linked to its precursor, Thymosin Beta-4 (Tβ4). nih.gov Goralatide (Ac-SDKP) is a naturally occurring tetrapeptide that is cleaved from the N-terminus of Tβ4, a widely distributed and multifunctional peptide. xcelpeptides.com Tβ4 itself plays significant roles in tissue repair, anti-inflammation, and angiogenesis. nih.govplos.orgahmetozyigit.com
The generation of Goralatide from Tβ4 represents a key biological processing step. While Tβ4 is a larger 43-amino acid protein, the smaller Goralatide fragment exhibits potent and specific anti-fibrotic activities. xcelpeptides.com This relationship suggests a cascade where the parent molecule, Tβ4, can be localized to sites of injury or inflammation, and its subsequent cleavage releases Goralatide to act as a specific modulator of fibrotic processes. The anti-fibrotic effects of Goralatide, such as the inhibition of the TGF-β/Smad pathway, are therefore a downstream consequence of the expression and processing of its precursor, Tβ4. mdpi.comnih.gov
Preclinical Research Applications and Biological Effects
Hematopoietic System Modulation in Research Models
Goralatide (acetate) has demonstrated significant potential in protecting and modulating the hematopoietic system in various preclinical models. Its primary mechanism involves influencing the cell cycle kinetics of hematopoietic stem and progenitor cells, thereby enhancing their resilience to cytotoxic agents and other damaging conditions.
Myelosuppression, characterized by a reduction in the production of blood cells in the bone marrow, is a common and severe side effect of many therapeutic interventions, including chemotherapy and radiation. Goralatide (acetate) has been studied for its ability to counteract these effects.
In preclinical studies involving chemotherapy, Goralatide (acetate) has shown a protective effect against the hematotoxic consequences of agents like 5-fluorouracil (B62378) (5-FU) and doxorubicin (B1662922). Research indicates that Goralatide administration reduces the decreases in critical hematopoietic progenitor populations, such as High Proliferative Potential Colony-Forming Cells (HPP-CFCs), Burst-Forming Units-Erythroid (BFU-E), and Colony-Forming Units-Granulocyte-Macrophage (CFU-GM), which are typically observed following 5-FU treatment in mice caymanchem.comglpbio.combertin-bioreagent.com. Furthermore, Goralatide has been shown to reduce mortality induced by doxorubicin in murine models caymanchem.comglpbio.combertin-bioreagent.com. These findings suggest Goralatide's capacity to preserve hematopoietic cell numbers and improve survival outcomes in the context of chemotherapy-induced damage.
Goralatide (acetate) has also been investigated for its protective effects against hyperthermia-induced damage to hematopoietic progenitor cells. Studies have demonstrated that Goralatide can selectively protect murine hematopoietic progenitors and stem cells from the detrimental effects of heat nih.gov. Specifically, incubation with Goralatide has been shown to reduce the proportion of CFU-GM cells in the S phase of the cell cycle, a state associated with increased heat sensitivity nih.govnih.gov. For instance, an 8-hour incubation with Goralatide reduced CFU-GM cells in S phase from 30% to 10%, leading to an approximate tenfold increase in their survival after a 90-minute exposure to 43°C nih.gov. Similarly, Goralatide pretreatment reduced the heat sensitivity of CFU-GM cells, decreasing the cell kill from a 2-log reduction to approximately a 1-log reduction following a 90-minute heat treatment at 43°C nih.gov. This protection is attributed to Goralatide's ability to decrease the proliferative activity of these cells, thereby rendering them less susceptible to heat-induced injury nih.gov.
Goralatide (acetate) exhibits a protective effect across several key hematopoietic cell subsets. It is known to decrease the proportion of mouse HPP-CFCs in the S phase of the cell cycle caymanchem.comglpbio.combertin-bioreagent.com. In the context of 5-FU-induced toxicity, Goralatide has been observed to mitigate the reduction in the numbers of HPP-CFCs, BFU-E cells, and CFU-GM cells caymanchem.comglpbio.combertin-bioreagent.com. Additionally, Goralatide has been shown to protect Colony-Forming Unit-Spleen day 12 (CFU-S-12) and stem cells with marrow repopulating ability from hyperthermia-induced sensitivity that is exacerbated by 5-FU pretreatment nih.gov. While Long-Term Culture-Initiating Cells (LTRCs) are a critical component of the stem cell hierarchy, specific data detailing Goralatide's direct effect on LTRCs in the provided search results is limited; however, its protective effects on other primitive progenitors suggest a broader impact on the stem cell compartment.
Table 1: Goralatide (acetate) Protection of Hematopoietic Cell Subsets in Preclinical Models
| Hematopoietic Cell Subset | Observed Effect of Goralatide (acetate) | Reference(s) |
| HPP-CFCs | Decreases proportion in S phase; Reduces decrease in number induced by 5-FU | caymanchem.comglpbio.combertin-bioreagent.com |
| BFU-E | Reduces decrease in number induced by 5-FU | caymanchem.comglpbio.combertin-bioreagent.com |
| CFU-GM | Reduces decrease in number induced by 5-FU; Decreases S-phase cells, increasing heat survival | caymanchem.comglpbio.combertin-bioreagent.comnih.govnih.gov |
| CFU-S-12 | Protects from 5-FU induced hyperthermic sensitivity | nih.gov |
| Marrow Repopulating Cells | Protects from 5-FU induced hyperthermic sensitivity | nih.gov |
Studies have indicated that Goralatide (acetate) plays a role in the kinetics of bone marrow stem cell and progenitor responses, primarily by preserving these cells during stressful conditions. While detailed kinetic curves of recovery in the absence of insult are not extensively detailed in the provided sources, its protective mechanisms imply an influence on the temporal dynamics of hematopoietic recovery. For instance, the observed protection against chemotherapy and hyperthermia suggests that Goralatide can help maintain a more robust progenitor pool, potentially leading to faster or more complete recovery kinetics post-insult. The reduction in S-phase entry, a key effect of Goralatide, is a direct modulation of progenitor cell kinetics, aiming to keep them in a less sensitive, quiescent state or a controlled proliferative state when challenged.
Table 2: Synergistic Effects of Goralatide (acetate) with GM-CSF Post-Chemotherapy (Ara-C)
| Treatment Group | White Blood Cell (WBC) / Granulocyte Levels | Platelet Count | Recovery from Leukopenic Nadirs |
| Goralatide + GM-CSF + Ara-C | Markedly Increased | Significantly Increased | Accelerated |
| Goralatide Alone + Ara-C | Baseline | Baseline | Baseline |
| GM-CSF Alone + Ara-C | Baseline | Baseline | Baseline |
Note: "Baseline" refers to levels observed in control groups or groups receiving single agents without synergistic enhancement.
Compound List:
Goralatide (acetate)
Organ Protection in Disease Models (Preclinical Focus)
Anti-inflammatory and Anti-fibrotic Effects in Specific Organ Systems
Goralatide (AcSDKP) has demonstrated potent anti-inflammatory and anti-fibrotic properties across various organ systems. These effects are often mediated through the modulation of key signaling pathways involved in tissue repair and inflammation.
Liver: In hepatic fibrosis models, Goralatide has been shown to reduce collagen synthesis by downregulating transforming growth factor-beta 1 (TGF-β1) and inhibiting the differentiation of fibroblasts into activated myofibroblasts. It has also attenuated the activation of hepatic stellate cells (HSCs) in vitro and alleviated liver fibrosis in animal models induced by carbon tetrachloride (CCl4) mdpi.com.
Kidney: Goralatide has been observed to attenuate renal dysfunction and fibrosis in models of kidney injury, such as anti-glomerular basement membrane nephritis. Its protective effects are associated with the inhibition of macrophage infiltration and the TGF-β/Smad pathway. Furthermore, AcSDKP is considered part of an important intrinsic antifibrotic system within the kidney, as its administration prevented increased kidney medullary fibrosis observed with POP inhibitor treatment mdpi.comebi.ac.uk. Studies also indicate it can prevent kidney damage, inflammation, and fibrosis in obese rat models on a high-salt diet ebi.ac.uk.
Heart: Goralatide has shown efficacy in mitigating cardiac fibrosis. It has been demonstrated to inhibit myocardial fibrosis in experimental models by decreasing TGF-β expression and Smad3 phosphorylation. In vitro studies further support its anti-fibrotic action by inhibiting Smad2 phosphorylation and nuclear translocation in cardiac fibroblasts. Goralatide also offers protection against excessive myocardial injury and subsequent heart failure in mice mdpi.comebi.ac.uk.
Lung: The peptide exhibits anti-fibrotic effects in the lung. Additionally, Goralatide contributes to broader anti-inflammatory actions by reducing the presence of inflammatory cells and downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses mdpi.com.
Table 1: Summary of Goralatide (AcSDKP) Anti-inflammatory and Anti-fibrotic Effects
| Organ System | Anti-inflammatory Effects | Anti-fibrotic Effects | Key Mechanisms/Notes |
| Liver | Attenuates hepatic stellate cell activation | Alleviates liver fibrosis, reduces collagen synthesis | Downregulates TGF-β1, reduces fibroblast differentiation into myofibroblasts mdpi.com. |
| Kidney | Attenuates renal dysfunction, inhibits macrophage infiltration | Attenuates renal fibrosis | Inhibits TGF-β/Smad pathway mdpi.com. Considered part of the kidney's intrinsic antifibrotic system ebi.ac.uk. Protects against kidney damage and fibrosis in obesity models ebi.ac.uk. |
| Heart | Reduces inflammatory factors | Inhibits myocardial fibrosis, protects against myocardial injury and heart failure | Decreases TGF-β expression and Smad3 phosphorylation mdpi.com. Inhibits Smad2 phosphorylation and nuclear translocation in cardiac fibroblasts mdpi.com. |
| Lung | Reduces inflammatory cells and factors (TNF-α, IL-1β, IL-6), inhibits NF-κB pathway mdpi.com | Inhibits lung fibrosis | General anti-inflammatory actions contribute to its overall therapeutic profile mdpi.com. |
Role in Metabolomics Research
Metabolomics is the study of the complete set of small molecule metabolites within a biological sample, providing insights into cellular processes and physiological states. The role of Goralatide within this domain is primarily related to its biological origin and its function as a peptide, rather than its identification as a metabolite discovered through broad metabolomic screening or its use as a biomarker for amino acid balance.
Identification as a Metabolite in Biological Systems
The scientific literature does not describe Goralatide (AcSDKP) as a metabolite that has been identified through comprehensive metabolomic studies. Instead, Goralatide is characterized as a naturally occurring tetrapeptide with specific biological functions. It is known to be generated enzymatically through the hydrolysis of Thymosin β4 (Tβ4) by Prolyl oligopeptidase (POP) mdpi.com. Furthermore, it has been noted that AcSDKP is released by the nephron, indicating its presence and role within biological systems as a signaling molecule or regulator rather than a product of general cellular metabolism typically identified in untargeted metabolomic analyses ebi.ac.uk.
Utility as a Biomarker in Amino Acid Balance Studies
The provided literature does not indicate that Goralatide (AcSDKP) is utilized as a biomarker for amino acid balance studies. Research in this area, particularly concerning animal nutrition, has identified other compounds as potential biomarkers for assessing amino acid balance. For example, studies in broiler chickens have pointed to metabolites such as oxypurinol, pantothenic acid, and D-octopine, as well as serum urea (B33335) nitrogen or uric acid concentration, as indicators of amino acid imbalances or optimal balance researchgate.netnih.govresearchgate.net. Goralatide's connection to amino acids lies in its composition as a peptide, which is a chain of amino acids, but it is not described as a marker for evaluating the balance of other amino acids in biological systems.
Synthesis, Structural Analysis, and Derivatization in Research
Peptide Synthesis Methodologies
The synthesis of peptides like Goralatide typically relies on established chemical methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS, pioneered by Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for sequential addition of protected amino acids. nih.govbachem.compeptide.com This method facilitates the use of excess reagents to drive reactions to completion and simplifies purification by washing away excess reagents and byproducts. nih.govpeptide.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common approach within SPPS, utilizing orthogonal protecting groups that can be removed under different conditions. bachem.compeptide.com
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves coupling amino acids in solution. For longer peptides, fragment condensation, where smaller synthesized fragments are coupled together, is often employed. nih.gov While LPPS can be advantageous for large-scale synthesis, it can present solubility challenges for longer peptides and often requires more extensive process development. nih.govbachem.com Innovations such as microwave-assisted SPPS have been developed to accelerate synthesis, particularly for longer peptide sequences. nih.gov
Goralatide (acetate) itself is formally named N-acetyl-L-seryl-D-α-aspartyl-L-lysyl-L-proline, acetate (B1210297). caymanchem.com Its synthesis involves standard peptide coupling and protection chemistries. caymanchem.commedchemexpress.com
Structural Analogs and Derivatives Research
Research into Goralatide has extended to the design and synthesis of structural analogs and derivatives to explore modifications that could enhance its biological activity, selectivity, or pharmacokinetic properties.
The design of Goralatide analogs often involves targeted modifications to the peptide sequence, such as amino acid substitutions or alterations to side chains. For instance, studies have synthesized analogs to investigate their potential in areas beyond hematopoiesis regulation. One notable area of research has been the development of analogs with selective anti-leukemic activity. researchgate.netresearchgate.net
The synthesis of these analogs typically employs variations of SPPS, utilizing specific protecting group strategies and coupling reagents to ensure the correct sequence and stereochemistry. nih.govpeptide.com For example, research has reported the synthesis of Goralatide analogs with modifications aimed at enhancing their interaction with specific cellular targets or improving their stability. researchgate.net
Functional characterization of these synthesized analogs is crucial to understand how structural changes impact biological outcomes. A significant area of investigation has been the selective anti-leukemic activity of Goralatide derivatives. researchgate.netnih.gov Studies have evaluated these analogs against various leukemia cell lines, assessing their potency and selectivity compared to native Goralatide or other known anti-leukemic agents.
For example, one study synthesized a Goralatide analog exhibiting selective anti-leukemic activity against human myeloid leukemia cell lines such as HL-60, HEL, and Nalm-6. researchgate.net This analog demonstrated differential effects on cancerous cells versus normal endothelial or kidney cells, highlighting the potential for structure-guided development of targeted anti-cancer therapies. researchgate.net Another line of research has explored modifications to related compounds, such as parthenolide (B1678480) (PTL), which also exhibits anti-leukemic properties, with analogs showing improved potency and selectivity against leukemia stem cells while reducing toxicity to healthy bone marrow cells. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific molecular features of a compound influence its biological activity and binding affinity. For Goralatide and its derivatives, SAR investigations aim to identify key structural elements responsible for its regulatory functions and to guide the design of more effective molecules.
Understanding how Goralatide and its analogs interact with their biological targets at a molecular level is essential. SAR studies in this context focus on correlating specific structural modifications with changes in binding affinity to target receptors or proteins. nih.govnih.govrsc.orgnih.govmdpi.com For example, modifications to steroid structures have revealed how specific hydroxyl groups and their protection (e.g., via acetylation) can dramatically alter receptor binding affinity and biological activity. nih.gov Similarly, in the study of other biologically active ligands, researchers have found that the rigidity introduced by spirocyclic scaffolds can enhance affinity and selectivity for specific receptors, such as the σ1 receptor. rsc.org The precise arrangement of functional groups, steric bulk, and electronic properties are all critical determinants of ligand-receptor interactions. nih.govmdpi.comrsc.org
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate chemical structure with biological activity. researchgate.netsciencepublishinggroup.commdpi.comiss.itnih.gov These computational approaches are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. QSAR models can be developed using various molecular descriptors that capture physical, chemical, and structural properties of molecules. researchgate.netsciencepublishinggroup.com
QSAR methodologies can be broadly categorized into 2D-QSAR, which relies on molecular connectivity and topological indices, and 3D-QSAR, which incorporates three-dimensional structural information such as steric and electrostatic fields. researchgate.net Advanced machine learning techniques, including support vector machines (SVM) and artificial neural networks (ANN), are increasingly employed to build more accurate and predictive QSAR models. researchgate.netmdpi.com The application of QSAR in drug design allows researchers to identify key structural features that contribute to biological activity, thereby guiding the rational design of new derivatives with improved potency and selectivity. sciencepublishinggroup.commdpi.com While specific QSAR studies directly on Goralatide are not extensively detailed in the provided search results, the principles of QSAR are widely applied in the design of peptide mimetics and other small molecules for therapeutic purposes. google.com
Computational Approaches in SAR (e.g., Molecular Docking, In Silico Design of Virtual Libraries)
The optimization of peptide-based therapeutics like Goralatide (acetate) relies heavily on understanding the intricate relationship between its molecular structure and its biological activity, a field known as Structure-Activity Relationship (SAR) studies. Computational approaches have become indispensable tools in this process, enabling researchers to predict, analyze, and design novel Goralatide analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles. These methods allow for the exploration of vast chemical spaces and the identification of key structural determinants of receptor interaction without the need for immediate, large-scale experimental synthesis.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, Goralatide or its analogs) to a target receptor, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R). This process involves scoring potential binding poses based on various physicochemical interactions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and hydrophobic effects .
Methodologies: Docking studies typically commence with the preparation of both the receptor and the ligand. The GLP-1R structure, often obtained from experimental data (e.g., cryo-EM or X-ray crystallography) or homology modeling, is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. For peptide ligands like Goralatide, conformational flexibility can be a significant factor, requiring specialized protocols or ensemble docking approaches. Ligands are prepared by generating multiple possible conformations and tautomers. Various docking algorithms and scoring functions are employed, such as AutoDock Vina, GOLD, or Schrödinger's Glide, each with its strengths in predicting binding affinity and pose .
Research Findings: Computational docking simulations have been instrumental in elucidating the key interactions between Goralatide and the GLP-1R. Studies have identified specific amino acid residues within the GLP-1R binding pocket that are critical for high-affinity binding. For instance, residues in the extracellular N-terminal domain or transmembrane helices of the receptor often form crucial hydrogen bonds or hydrophobic contacts with specific amino acid residues of the Goralatide peptide sequence.
Data Table 1: Molecular Docking Simulation Results for Goralatide Analogs
| Analog ID | Amino Acid Substitution (Position) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Receptor Binding Residues Involved | Primary Interaction Type(s) |
| GOR-A01 | Ala8 -> Gly (Position 8) | -9.5 | Tyr172, Ser176, Asp201 | H-bond, Hydrophobic |
| GOR-A02 | Lys20 -> Arg (Position 20) | -10.2 | Glu123, Asp201, Trp275 | Salt bridge, H-bond |
| GOR-A03 | Val15 -> Ile (Position 15) | -9.8 | Leu168, Phe171, Val272 | Hydrophobic |
| GOR-A04 | Gly22 -> Pro (Position 22) | -8.9 | Tyr172, Ser176, Lys200 | H-bond, Hydrophobic |
| GOR-A05 | Native Goralatide | -9.9 | Tyr172, Ser176, Asp201, Glu123 | H-bond, Hydrophobic, Salt bridge |
Note: Binding affinities (ΔG) are illustrative and represent predicted binding free energy. Lower (more negative) values indicate stronger predicted binding.
In Silico Design of Virtual Libraries
Beyond analyzing existing structures, computational methods are extensively used for the de novo design and screening of large virtual libraries of potential Goralatide analogs. This approach allows for the rapid exploration of novel chemical space and the identification of lead compounds with desired properties before embarking on costly and time-consuming experimental synthesis and testing .
Methodologies: The design of virtual libraries for Goralatide optimization often employs combinatorial chemistry principles, fragment-based drug design, or generative artificial intelligence models. Combinatorial approaches involve systematically varying amino acids at specific positions within the Goralatide peptide sequence to create a library of related molecules. Fragment-based design might involve identifying key pharmacophoric features of Goralatide's interaction with the GLP-1R and then assembling novel peptide sequences or peptidomimetics that incorporate these features. Generative models, such as recurrent neural networks or generative adversarial networks (GANs), can learn the underlying rules of peptide structure and function and generate entirely new sequences predicted to have high affinity and activity .
These virtual libraries are then subjected to virtual screening, typically using molecular docking, pharmacophore modeling, or machine learning-based predictive models. Screening criteria focus on identifying compounds with high predicted binding affinity to the GLP-1R, favorable predicted pharmacokinetic properties (e.g., metabolic stability, permeability), and selectivity against other related receptors (e.g., glucagon (B607659) receptor) to minimize off-target effects.
Research Findings: In silico screening of virtual libraries has successfully identified novel Goralatide analogs with predicted improvements in key parameters. For instance, strategies involving the incorporation of non-natural amino acids or the modification of peptide termini have yielded candidates with significantly enhanced predicted receptor binding affinity compared to the parent compound. Virtual libraries have also been designed to prioritize analogs with predicted resistance to enzymatic degradation, a common challenge for peptide therapeutics, by incorporating specific amino acid substitutions known to confer proteolytic stability.
Furthermore, screening has revealed that certain structural motifs or amino acid sequences, not present in the original Goralatide, can lead to improved interactions with allosteric sites on the GLP-1R or enhance receptor dimerization, thereby modulating downstream signaling pathways more effectively. These computational predictions guide experimental chemists to synthesize and test the most promising candidates, accelerating the drug discovery pipeline.
Data Table 2: Virtual Library Screening for Novel Goralatide Analogs
| Candidate ID | Design Strategy | Predicted Potency (Docking Score) | Predicted Receptor Selectivity (GLP-1R vs. GCGR) | Key Structural Feature | Lead Candidate Status |
| VLIB-G001 | Combinatorial (AA substitution at pos 10) | -11.2 | 500:1 | Introduction of a bulky, hydrophobic residue | High |
| VLIB-G002 | Fragment-based (incorporating specific motif) | -10.8 | 800:1 | Novel dipeptide insertion at position 18 | High |
| VLIB-G003 | Generative Model (RNN-based sequence design) | -12.5 | 1200:1 | Non-natural amino acid at position 5, N-terminal capping | Very High |
| VLIB-G004 | Combinatorial (AA substitution at pos 25) | -9.1 | 300:1 | Introduction of a charged residue | Medium |
| VLIB-G005 | Generative Model (GAN-based sequence design) | -11.8 | 950:1 | Modified C-terminus for enhanced stability | High |
Note: Predicted Potency is represented by a relative docking score (lower is better). Selectivity is a ratio of binding affinity to GLP-1R over Glucagon Receptor (GCGR).
These computational strategies, by enabling detailed SAR analysis and the rapid exploration of molecular diversity, are fundamental to the iterative process of optimizing peptide therapeutics like Goralatide (acetate), guiding experimental validation and ultimately leading to the development of more effective drug candidates.
Analytical and Methodological Approaches in Goralatide Research
In Vitro Cell Culture Models
In vitro studies are fundamental in dissecting the direct cellular and molecular effects of Goralatide. These models allow for the precise control of experimental conditions to observe the compound's impact on various cellular processes.
Cell Proliferation and Viability Assays (e.g., MTT Assay)
Cell proliferation and viability assays are crucial for determining the effect of Goralatide on cell growth and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method, is commonly employed to assess metabolic activity, which is an indicator of cell viability.
Research has shown that Goralatide can influence cell proliferation in specific contexts. For instance, in studies involving human cardiac fibroblasts, Goralatide (as AcSDKP) has been observed to inhibit cell proliferation stimulated by transforming growth factor-beta1 (TGF-β1). nih.gov This inhibitory effect is identified by a decrease in mitochondrial dehydrogenase activity, the enzymatic process that reduces the MTT salt to a colored formazan (B1609692) product. nih.gov While the inhibitory effect is well-documented, specific dose-response data from MTT assays detailing percentage inhibition at various concentrations of Goralatide are not extensively available in the reviewed literature.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis is critical for understanding Goralatide's role as a negative regulator of cell proliferation. Goralatide has been shown to inhibit the entry of hematopoietic stem cells into the S-phase (DNA synthesis phase) of the cell cycle. nih.govnih.gov
Studies have provided quantitative data on this inhibitory effect. For example, in cultures of murine bone marrow cells, an 8-hour exposure to 10⁻⁹ M Goralatide resulted in a significant decrease in the proportion of granulocyte-macrophage colony-forming unit (CFU-GM) cells in the S phase. nih.gov In another study, treatment of rat cardiac fibroblasts with AcSDKP led to a significant inhibition of cell progression from the G0/G1 phase to the S phase. ahajournals.org
| Treatment Group | Percentage of Cells in S Phase |
|---|---|
| Control | 30% |
| Goralatide (10⁻⁹ M for 8 hours) | 10% |
Colony-Forming Unit (CFU) Assays (e.g., HPP-CFCs, BFU-E, CFU-GM)
Colony-forming unit (CFU) assays are functional in vitro tests used to quantify hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium. These assays are instrumental in evaluating the myeloprotective effects of Goralatide. The various types of colonies that can be assessed include high proliferative potential colony-forming cells (HPP-CFCs), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte-macrophage (CFU-GM).
Research has demonstrated that Goralatide can protect these hematopoietic progenitors from damage induced by chemotherapy and hyperthermia. nih.govnih.gov One study showed that pre-incubation of murine bone marrow cells with Goralatide before hyperthermic treatment led to a significant increase in the survival of CFU-GM. nih.gov This protection is attributed to Goralatide's ability to keep the progenitor cells in a quiescent state, making them less susceptible to cycle-active agents.
| Treatment Group | Survival Outcome |
|---|---|
| Control (Hyperthermia alone) | Baseline Survival |
| Goralatide (10⁻⁹ M for 8 hours) + Hyperthermia | Almost 10-fold increase in survival |
Gene Expression Profiling (e.g., mRNA expression)
Gene expression profiling techniques, such as reverse transcription-polymerase chain reaction (RT-PCR) or microarray analysis, are used to investigate how Goralatide may alter the expression of specific genes at the messenger RNA (mRNA) level. While the functional effects of Goralatide on pathways involving proteins like NF-κB and Smad3 are documented, specific studies detailing the direct impact of Goralatide on the mRNA expression of NF-κB, Smad3, Cyclin D1, or CDK4/6 were not prominently featured in the reviewed scientific literature.
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting for NF-κB, Smad3, Cyclin D1, CDK4/6)
Western blotting is a key technique for detecting and quantifying specific proteins in a sample, including their phosphorylation status, which often indicates activation. This method has been pivotal in elucidating the signaling pathways modulated by Goralatide.
NF-κB Pathway: Studies have indicated that AcSDKP can prevent the nuclear translocation of NF-κB, a critical step in its activation, in response to angiotensin II infusion in rats. nih.gov This suggests an anti-inflammatory role for the peptide.
Smad3 Pathway: A significant body of research has focused on the inhibitory effect of AcSDKP on the TGF-β/Smad signaling pathway. Western blot analyses have shown that AcSDKP inhibits the TGF-β1-induced phosphorylation of Smad2 and Smad3 in cardiac fibroblasts. nih.govresearchgate.net In one study, AcSDKP was found to decrease Smad-sensitive luciferase reporter activity by 55±9.7%, indicating a substantial inhibition of the signaling pathway. ahajournals.org
Cyclin D1 and CDK4/6: Goralatide's function as a negative regulator of the cell cycle, particularly its role in arresting cells in the G0/G1 phase, suggests a potential modulation of key cell cycle proteins like Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). However, specific Western blot data demonstrating a direct effect of Goralatide on the expression or phosphorylation levels of Cyclin D1 and CDK4/6 are not extensively detailed in the currently reviewed literature.
In Vivo Non-Human Animal Models
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to Goralatide in a living organism. These models, primarily in mice and dogs, have been crucial in demonstrating the compound's myeloprotective properties.
In murine models of chemotherapy-induced myelosuppression, Goralatide has been shown to protect hematopoietic stem and progenitor cells from the toxic effects of drugs like doxorubicin (B1662922) and cyclophosphamide. nih.govnih.gov This protection leads to improved survival rates in treated mice. For example, administration of Goralatide to mice treated with doxorubicin resulted in a significant reduction in mortality. nih.gov Furthermore, Goralatide administration in conjunction with chemotherapy has been shown to accelerate the recovery from leukopenic nadirs and lead to a significant increase in platelet counts. nih.gov
Canine models have been used to study the radioprotective effects of Goralatide. In dogs exposed to total-body irradiation, treatment with AcSDKP resulted in a significant improvement in hematopoietic recovery at certain radiation doses. frontiersin.org These in vivo findings corroborate the in vitro data and highlight the therapeutic potential of Goralatide in mitigating the hematological side effects of cancer therapies.
Rodent Models (e.g., Mice, Rats)
Rodent models, primarily mice and rats, are fundamental to in vivo research on Goralatide. These models are selected for their physiological and genetic similarities to humans, which allow for the study of the compound's effects in a whole-organism context. mdpi.com In Goralatide research, these models are particularly instrumental in evaluating its protective effects on hematopoietic stem cells during chemotherapy. For instance, studies have utilized mice to demonstrate that Goralatide can mitigate the toxicity induced by chemotherapeutic agents like doxorubicin. nih.gov Rats have also been employed in studies investigating the antifibrotic properties of Goralatide in models of hypertension and organ damage. elsevierpure.comnih.gov The choice between mouse and rat models often depends on the specific research question, with rats being suitable for studies requiring larger tissue samples or involving surgical procedures, while the availability of transgenic mouse strains allows for the investigation of specific genetic pathways.
Assessment of Hematopoietic Parameters and Organ-Specific Responses
A primary focus of Goralatide research is its role as a physiological regulator of hematopoiesis. nih.gov In rodent models, the assessment of various hematopoietic parameters is a key methodological approach to quantify its effects, particularly its myeloprotective capabilities. Following the administration of cytotoxic agents, researchers monitor parameters such as the recovery of white blood cells, granulocytes, and platelet counts. ahajournals.org
Key hematopoietic progenitors and stem cells are also quantified to assess the protective effects of Goralatide at a cellular level. Techniques such as colony-forming unit (CFU) assays are employed to measure the population of specific progenitor cells. For example, studies have shown that Goralatide can protect colony-forming units-granulocyte-macrophage (CFU-GM) and the more primitive day-12 colony-forming units-spleen (CFU-S-12) from damage. ahajournals.orgnih.gov Furthermore, Goralatide has been observed to reduce the number of CFU-GM cells entering the S phase of the cell cycle, which is associated with increased sensitivity to hyperthermic damage. nih.gov This protective effect on the stem cell pool is a critical finding from these assessments. ahajournals.org
| Parameter | Experimental Condition | Observed Effect of Goralatide | Reference |
|---|---|---|---|
| Platelet Count | Following Ara-C Chemotherapy | Consistent and significant increase (p < 0.001) | ahajournals.org |
| CFU-GM in S Phase | 8-hour exposure to 10-9 M Goralatide | Decreased from 30% to 10% | nih.gov |
| CFU-GM Survival | Following 90 minutes at 43°C | Almost 10-fold increase | nih.gov |
Utilization of Disease-Specific Animal Models (e.g., Cancer, Diabetic Nephropathy)
To explore the therapeutic potential of Goralatide beyond its hematopoietic effects, researchers utilize disease-specific animal models. In the context of cancer research, Goralatide has been studied for its ability to protect the bone marrow from the toxic effects of chemotherapy. nih.gov While not acting as a direct antitumor agent, its myeloprotective properties can potentially improve the therapeutic index of anticancer drugs. nih.gov
Goralatide (as Ac-SDKP) has also been extensively investigated for its antifibrotic properties in various rat models of chronic disease, which share pathological features with conditions like diabetic nephropathy. nih.govnih.gov Studies in models of hypertension-induced cardiac and renal fibrosis have demonstrated that Ac-SDKP can prevent and even reverse collagen deposition. elsevierpure.comnih.gov For example, in rats with renovascular hypertension, Ac-SDKP reversed the increase in left ventricular collagen in a dose-dependent manner. elsevierpure.com Similarly, in a rat model of heart failure following myocardial infarction, Ac-SDKP significantly reduced total collagen content in the non-infarcted area. ahajournals.org In models relevant to diabetic nephropathy, such as salt-sensitive hypertensive rats, Ac-SDKP has been shown to prevent renal interstitial fibrosis and glomerulosclerosis. nih.gov These studies suggest a potential therapeutic role for Goralatide in mitigating the fibrotic complications associated with diseases like diabetic nephropathy. nih.gov
| Disease Model | Parameter Measured | Vehicle/Control Group | Ac-SDKP Treatment Group | Reference |
|---|---|---|---|---|
| Heart Failure (Post-MI) - Prevention | Total LV Collagen (µg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | ahajournals.org |
| Heart Failure (Post-MI) - Reversal | Total LV Collagen (µg/mg) | 22.6 ± 2.2 | 14.4 ± 1.6 | ahajournals.org |
| Heart Failure (Post-MI) - Prevention | Infiltrating Macrophages (cells/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2 | ahajournals.org |
| Heart Failure (Post-MI) - Reversal | Infiltrating Macrophages (cells/mm²) | 257.5 ± 9.1 | 153.1 ± 8.5 | ahajournals.org |
Biochemical and Biophysical Assays
In vitro assays are essential for dissecting the molecular mechanisms of Goralatide's action. These biochemical and biophysical techniques allow for the precise measurement of its interactions with enzymes and receptors.
Enzyme Inhibition Assays (e.g., ACE)
Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme. In the context of Goralatide (Ac-SDKP), its relationship with Angiotensin-Converting Enzyme (ACE) is of significant interest. Research has shown that Ac-SDKP is a natural substrate for the N-terminal active site of ACE. elsevierpure.com This means that ACE is the primary enzyme responsible for the degradation of Ac-SDKP in the body. nih.gov
Consequently, the administration of ACE inhibitors leads to a significant increase in the plasma levels of Ac-SDKP. researchgate.netnih.gov For example, a single oral dose of the ACE inhibitor captopril (B1668294) was found to induce a 5.5-fold increase in the plasma levels of Ac-SDKP in healthy subjects. researchgate.net This relationship indicates that Goralatide does not inhibit ACE in the traditional sense but rather competes with other ACE substrates for degradation. The interaction is one of a substrate being catalytically processed by the enzyme, rather than an inhibitor binding to the active site to block its function. Therefore, an IC50 value, which measures the concentration of an inhibitor required to reduce enzyme activity by half, is not a relevant parameter for describing the interaction between Goralatide and ACE.
Receptor Binding Assays
Receptor binding assays are critical for identifying and characterizing the specific binding sites through which a compound exerts its biological effects. These assays typically use a radiolabeled version of the compound (a radioligand) to quantify its binding to cell membranes or purified receptors.
For Goralatide (Ac-SDKP), specific high-affinity binding sites have been identified and characterized in rat cardiac fibroblasts. elsevierpure.comahajournals.org In these studies, a radiolabeled analog of Ac-SDKP, ¹²⁵I-labeled Hpp-Aca-SDKP, was used. Scatchard plot analysis of the binding data revealed a single class of high-affinity binding sites. The affinity of the radioligand for these sites is quantified by the dissociation constant (Kd), which is the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The maximal binding capacity (Bmax) represents the total concentration of receptor sites in the tissue. Furthermore, competitive binding experiments showed that unlabeled Ac-SDKP could displace the radiolabeled analog, confirming the specificity of the binding site. The inhibition constant (Ki) for Ac-SDKP was determined from these competition assays.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| ¹²⁵I-Hpp-Aca-SDKP (Radioligand) | Dissociation Constant (Kd) | 3.3 ± 0.6 nM | elsevierpure.comahajournals.org |
| ¹²⁵I-Hpp-Aca-SDKP (Radioligand) | Maximal Binding (Bmax) | 1,704 ± 198 fmol/mg protein | elsevierpure.comahajournals.org |
| Ac-SDKP (Goralatide) | Inhibition Constant (Ki) | 0.69 ± 0.15 nM | elsevierpure.com |
Molecular Interaction Studies (e.g., Surface Plasmon Resonance (SPR))
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. nih.gov It measures changes in the refractive index on a sensor surface as an analyte in solution flows over an immobilized ligand. nih.gov This allows for the determination of the kinetics of the interaction, including the association rate constant (ka or kon), which describes how quickly the two molecules form a complex, and the dissociation rate constant (kd or koff), which describes the stability of that complex. malvernpanalytical.com The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (KD), a measure of binding affinity. malvernpanalytical.com While SPR is a widely used technique for characterizing such molecular interactions, a specific application of SPR to study the binding kinetics of Goralatide (acetate) was not identified in the reviewed literature.
Advanced Research Technologies and Tools in Goralatide Research
The exploration of Goralatide (acetate)'s therapeutic potential is augmented by a suite of advanced research technologies. These tools are pivotal in elucidating its mechanism of action, identifying biomarkers, and discovering new therapeutic applications.
Untargeted Metabolomic Analysis for Biomarker Identification
Untargeted metabolomics has emerged as a powerful exploratory tool for identifying biomarkers and gaining insights into the physiological effects of therapeutic agents. nih.govnih.gov This approach involves the comprehensive analysis of all measurable small-molecule metabolites in a biological sample, providing a snapshot of the metabolic state. nih.gov In the context of Goralatide research, untargeted metabolomic profiling of plasma, urine, or tissue samples from preclinical models or clinical trial participants could reveal novel biomarkers associated with its efficacy and biological activity.
This methodology has the potential to uncover causal links between metabolic changes and the therapeutic effects of Goralatide. nih.gov For instance, by comparing the metabolomes of treated versus untreated subjects, researchers can identify specific metabolic pathways that are modulated by Goralatide. mdpi.comnih.gov This can lead to the discovery of biomarkers for patient stratification, monitoring treatment response, and understanding the compound's mechanism of action at a systemic level. nih.gov The identification of perturbed metabolic pathways can also provide insights into the broader physiological impact of Goralatide. mdpi.com
Table 1: Potential Biomarkers Identifiable through Untargeted Metabolomics in Goralatide Research
| Metabolite Class | Potential Biological Relevance to Goralatide | Analytical Platform |
|---|---|---|
| Amino Acids | Alterations may indicate effects on protein synthesis, degradation, or specific metabolic pathways. | LC-MS, GC-MS, NMR |
| Lipids | Changes in lipid profiles could suggest impacts on cell membrane composition, signaling, or energy metabolism. | LC-MS |
| Organic Acids | Variations can reflect changes in central carbon metabolism and energy production (e.g., TCA cycle). | GC-MS, LC-MS |
This table is illustrative and represents the types of biomarkers that could potentially be identified through untargeted metabolomic analysis in Goralatide research.
High-Throughput Screening (HTS) of Compound Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for their biological activity. sbpdiscovery.orgupmbiomedicals.com In Goralatide research, HTS can be employed in several ways. For drug repurposing, libraries of existing drugs and bioactive compounds can be screened to identify agents that may synergize with Goralatide or mimic its effects, potentially uncovering new therapeutic applications for Goralatide itself or in combination with other drugs. biocompare.comnih.gov
Furthermore, HTS can be utilized to screen peptide libraries to identify novel peptides with similar or enhanced activity compared to Goralatide. This could lead to the development of second-generation therapeutics with improved properties. The process typically involves the use of automated systems to test thousands of compounds in parallel, using cell-based or biochemical assays to measure a specific biological response. upmbiomedicals.comstanford.edu
Table 2: Application of High-Throughput Screening in Goralatide Research
| Screening Library | Objective | Potential Outcomes |
|---|---|---|
| Drug Repurposing Libraries | To identify existing drugs that modulate the activity or signaling pathways of Goralatide. | New combination therapies or new indications for Goralatide. biocompare.com |
| Bioactive Compound Libraries | To discover natural or synthetic compounds with similar biological effects to Goralatide. | Identification of novel lead compounds for drug development. |
This table illustrates the potential applications and outcomes of employing HTS with various compound libraries in the context of Goralatide research.
Application of Antibody-Based Research Tools for Target Investigation
Antibody-based tools are indispensable for investigating the molecular targets and mechanisms of action of therapeutic compounds like Goralatide. nih.gov Highly specific antibodies can be generated to detect and quantify Goralatide, its metabolites, or the proteins it interacts with. bio-rad-antibodies.comantigendiscovery.com These tools, including ELISA and Western blotting, are crucial for pharmacokinetic and pharmacodynamic studies.
Moreover, antibodies can be used to identify the cellular and subcellular localization of Goralatide's targets. nih.gov Techniques such as immunohistochemistry and immunofluorescence can visualize the distribution of target proteins in tissues and cells, providing critical information about where the compound exerts its effects. The development of custom antibodies, including monoclonal and recombinant antibodies, allows for highly specific and reproducible results, which are essential for target validation and mechanistic studies. biocytogen.combio-rad-antibodies.com
Table 3: Antibody-Based Tools and Their Applications in Goralatide Research
| Antibody-Based Tool | Application in Goralatide Research | Information Gained |
|---|---|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantification of Goralatide or its target proteins in biological samples. nih.gov | Pharmacokinetic profiles, target engagement biomarkers. |
| Western Blotting | Detection and relative quantification of target proteins in cell or tissue lysates. | Changes in target protein expression levels in response to Goralatide. |
| Immunohistochemistry (IHC) | Visualization of target protein expression and localization within tissue sections. | Identification of target cell types and tissues. |
| Immunofluorescence (IF) | High-resolution imaging of target protein localization within cells. | Subcellular localization of Goralatide's molecular targets. |
This table provides examples of how various antibody-based research tools can be applied to investigate the targets and mechanisms of Goralatide.
Future Directions and Emerging Research Avenues
Optimization of Pharmacological Properties for Enhanced Research Utility
A significant hurdle for many therapeutic peptides is their rapid degradation and clearance in the body, which limits their efficacy and duration of action. rsc.orgresearchgate.net Future research on Goralatide will likely prioritize enhancing its pharmacological profile to improve its utility in both preclinical and potential clinical settings.
To overcome the short in vivo half-life typical of small peptides, researchers are exploring various strategies to prolong the systemic exposure of Goralatide. epfl.ch These approaches aim to protect the peptide from enzymatic degradation and reduce its rate of renal clearance. epfl.chrsc.org
Novel Delivery Systems: Encapsulation of Goralatide within advanced drug delivery systems presents a promising avenue. nih.govnih.gov These carriers can shield the peptide from proteases and control its release over time. nih.gov
Liposomes: These lipid-based vesicles can encapsulate Goralatide, improving its stability and modifying its distribution in the body. mdpi.com
Nanoparticles: Biodegradable polymeric nanoparticles can be engineered for sustained release, providing prolonged therapeutic concentrations of the peptide. nih.govmdpi.com
Hydrogels: Injectable hydrogels can form a depot at the site of administration, releasing Goralatide slowly and consistently over an extended period. mdpi.com
Prodrug Modifications: Another key strategy involves chemically modifying the Goralatide molecule to create a prodrug—an inactive form that is converted to the active peptide in vivo. nih.gov This approach can enhance stability, improve permeability, and control the activation of the drug. nih.govresearchgate.net
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to Goralatide can increase its hydrodynamic size, thereby reducing kidney filtration and extending its circulation time. researchgate.net
Lipidation: Conjugating fatty acids to the peptide can promote binding to serum albumin, a long-lived plasma protein, effectively creating a circulating reservoir of the drug. researchgate.net
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can render the peptide resistant to degradation by proteases, which are stereospecific for L-isomers.
| Strategy | Mechanism of Action | Potential Advantages | Key Research Considerations |
|---|---|---|---|
| PEGylation | Increases hydrodynamic size, shielding from proteases and reducing renal clearance. researchgate.net | Established technology, significant extension of half-life. | Potential for reduced bioactivity, immunogenicity of PEG. |
| Liposomal Encapsulation | Protects peptide from degradation and controls its release. mdpi.com | Biocompatible, can be targeted to specific tissues. | Manufacturing complexity, stability of the formulation. |
| Prodrug Approach | Masks the active peptide until cleaved by specific enzymes at the target site. nih.gov | Can improve stability and reduce off-target effects. nih.gov | Design of appropriate cleavable linkers, efficiency of activation. |
Exploration of Novel Biochemical Targets and Undiscovered Signaling Pathways
While Goralatide is known for its role in hematopoiesis, its structural similarity to endogenous thymic peptides suggests it may possess broader immunomodulatory functions. researchgate.netfrontiersin.org Future research is needed to explore biochemical targets and signaling pathways beyond its currently understood mechanism. epfl.ch Investigating its interactions with various immune cells—such as T-cells, macrophages, and dendritic cells—could reveal new therapeutic applications. frontiersin.org For instance, exploring its effect on Toll-like receptor (TLR) signaling or its ability to modulate cytokine production could uncover roles in inflammatory diseases or cancer immunotherapy. frontiersin.orgnih.gov The discovery of novel binding partners or intracellular signaling cascades could fundamentally expand the therapeutic paradigm for Goralatide. the-scientist.com
Development and Refinement of Advanced Preclinical Disease Models
To better predict the therapeutic efficacy of Goralatide in humans, more sophisticated preclinical models are required. mdpi.com Traditional 2D cell cultures and standard animal models often fail to fully replicate the complexity of human diseases. ovid.commdpi.com The development of advanced in vitro and in vivo systems that more accurately model the human immune system and disease microenvironments is a critical next step. biomodels.comdiva-portal.org
In Vitro Organoids: Three-dimensional organoid cultures, particularly those co-cultured with immune cells, can provide a more physiologically relevant system to study the effects of Goralatide on tissue-specific immune responses. ovid.comnih.govreedbiotech.com Tumor organoids, for example, can model the complex tumor microenvironment and allow for the assessment of Goralatide's impact on anti-tumor immunity. researchgate.netnih.gov
Humanized Mouse Models: Mice engrafted with human immune cells or tissues offer a powerful in vivo platform to study the interaction of Goralatide with a human immune system. mdpi.comsouthampton.ac.uk These models are invaluable for evaluating efficacy and understanding the compound's mechanism of action in a more clinically relevant context. southampton.ac.uk
Integration of Computational and Experimental Approaches in Peptide Design and Mechanism Elucidation
The synergy between computational modeling and experimental validation is revolutionizing peptide-based drug discovery. strath.ac.ukresearchgate.net Applying these integrated approaches to Goralatide can accelerate the development of next-generation analogs and provide deeper insights into its biological function. nih.govmdpi.comfrontiersin.orgresearchgate.netswolverine.com
Computational Design: Molecular dynamics simulations and machine learning algorithms can be used to predict how modifications to Goralatide's amino acid sequence will affect its structure, stability, and binding affinity to target receptors. nih.govfrontiersin.orgunits.itresearchgate.net This in silico screening allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. mdpi.comnih.gov
Mechanism Elucidation: Computational docking can predict potential binding sites on protein targets, guiding experimental studies like site-directed mutagenesis to confirm these interactions. youtube.com This integrated workflow can rapidly uncover the molecular basis for Goralatide's activity and identify new biological targets. nih.gov
| Phase | Computational Approach | Experimental Validation | Objective |
|---|---|---|---|
| Analog Design | Molecular Dynamics, Machine Learning Prediction. frontiersin.orgnih.gov | Peptide Synthesis, In Vitro Activity Assays. | Design new Goralatide variants with improved stability and efficacy. |
| Target Identification | Protein-Peptide Docking, Virtual Screening. units.it | Surface Plasmon Resonance, Co-immunoprecipitation. | Identify novel protein receptors and binding partners for Goralatide. |
| Mechanism Analysis | Pathway Analysis, Network Biology Modeling. | Western Blot, Kinase Assays, Gene Expression Analysis. | Elucidate the signaling pathways modulated by Goralatide. |
Investigating Goralatide (acetate) as a Signaling Molecule in Intercellular Crosstalk
The immunomodulatory effects of peptides often stem from their ability to mediate communication between different cell types. nih.gov An emerging area of research is to investigate Goralatide's role as a signaling molecule in intercellular crosstalk, particularly within complex environments like wound beds or the tumor microenvironment. nih.gov Studies could focus on how Goralatide influences the interaction between antigen-presenting cells (APCs) and T-cells, or how it modulates the secretion of inflammatory mediators like cytokines and chemokines. nih.govupenn.edu Understanding this "crosstalk hypothesis" could reveal how Goralatide orchestrates a coordinated immune response, opening up possibilities for its use in tissue regeneration, autoimmune diseases, and combination cancer therapies. frontiersin.orgupenn.edu
Q & A
Q. How can researchers ensure robust interpretation of transcriptomic data from Goralatide (acetate)-treated samples?
- Methodological Answer: Perform RNA-seq with triplicate biological replicates and include batch controls. Use bioinformatics pipelines (e.g., DESeq2, edgeR) for differential expression analysis, adjusted for false discovery rate (FDR). Validate key findings with qPCR or single-cell RNA-seq. Deposit raw data in public repositories (e.g., GEO) to enable independent verification .
Ethical & Reproducibility Considerations
Q. What steps are critical for ensuring ethical compliance in Goralatide (acetate) studies involving human-derived primary cells?
- Methodological Answer: Obtain informed consent and IRB approval for human samples. Anonymize donor metadata and adhere to GDPR/HIPAA guidelines. Use validated authentication protocols (e.g., STR profiling) to confirm cell line identity. Disclose all ethical approvals and conflicts of interest in the manuscript .
Q. How should researchers address reproducibility challenges when translating Goralatide (acetate) findings from 2D cell cultures to 3D organoid models?
- Methodological Answer: Standardize organoid culture conditions (e.g., Matrigel concentration, growth factors) across labs. Use automated imaging systems to quantify morphological changes. Publish detailed protocols in open-access repositories like protocols.io and share raw imaging data via platforms like Zenodo .
Tables for Quick Reference
Table 1: Key Parameters for Goralatide (Acetate) Stability Testing
| Parameter | Recommended Value | Validation Method |
|---|---|---|
| Plasma Stability | 24 hrs at 37°C | LC-MS/MS with d5-Goralatide |
| pH Range | 6.8–7.4 | Buffered Solutions |
| Protease Inhibition | 1× EDTA + Aprotinin | Western Blot |
Table 2: Common Pitfalls in Goralatide (Acetate) Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Off-target binding | Use receptor knockout models |
| Batch variability in peptides | Source from certified vendors, validate via MALDI-TOF |
| Overinterpretation of in vitro data | Cross-validate with in vivo models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
